
4-Fluoro-3-(trifluoromethoxy)benzyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-3-(trifluoromethoxy)benzyl chloride is an organic compound with the molecular formula C8H5ClF4O. This compound is characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a benzyl chloride moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoromethoxy)benzyl chloride typically involves the reaction of 4-fluoro-3-(trifluoromethoxy)benzyl alcohol with thionyl chloride or phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
4-Fluoro-3-(trifluoromethoxy)benzyl alcohol+Thionyl chloride→4-Fluoro-3-(trifluoromethoxy)benzyl chloride+Sulfur dioxide+Hydrogen chloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production efficiently.
化学反応の分析
Types of Reactions
4-Fluoro-3-(trifluoromethoxy)benzyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation reactions: The benzyl chloride moiety can be oxidized to form the corresponding benzaldehyde or benzoic acid derivatives.
Reduction reactions: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include benzaldehyde and benzoic acid derivatives.
Reduction: The major product is the corresponding benzyl alcohol.
科学的研究の応用
4-Fluoro-3-(trifluoromethoxy)benzyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and labeling agents for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing functional groups.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 4-Fluoro-3-(trifluoromethoxy)benzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as fluorine and trifluoromethoxy enhances the electrophilicity of the benzyl chloride moiety, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations and applications.
類似化合物との比較
Similar Compounds
4-Fluorobenzyl chloride: Similar structure but lacks the trifluoromethoxy group.
4-(Trifluoromethoxy)benzyl chloride: Similar structure but lacks the fluorine atom on the benzene ring.
4-Fluoro-3-(trifluoromethyl)benzyl chloride: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
4-Fluoro-3-(trifluoromethoxy)benzyl chloride is unique due to the presence of both fluorine and trifluoromethoxy groups, which impart distinct electronic properties and reactivity. These features make it a valuable intermediate in the synthesis of complex organic molecules and enhance its utility in various scientific applications.
特性
分子式 |
C8H5ClF4O |
|---|---|
分子量 |
228.57 g/mol |
IUPAC名 |
4-(chloromethyl)-1-fluoro-2-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C8H5ClF4O/c9-4-5-1-2-6(10)7(3-5)14-8(11,12)13/h1-3H,4H2 |
InChIキー |
LYIMZQOOJBZTSQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCl)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



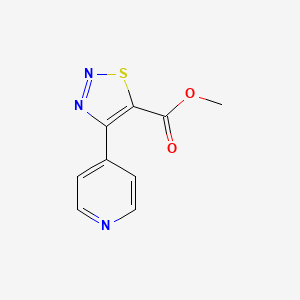

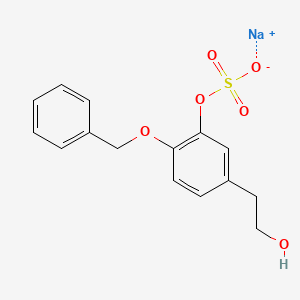
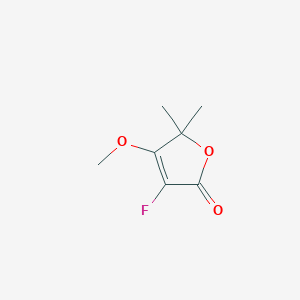
![3-Chloro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxypyridazine](/img/structure/B13433318.png)
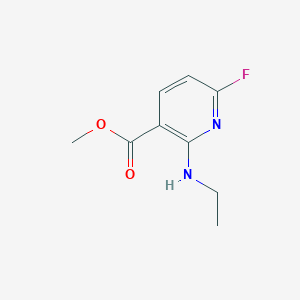
![[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-hydroxy-oxophosphanium;N,N-diethylethanamine](/img/structure/B13433337.png)



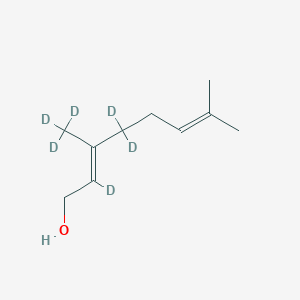
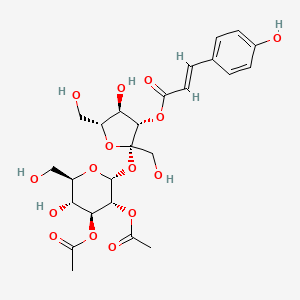
![N-[(2,4-Difluorophenyl)methylene]-2,4-difluoro-benzenemethanamine](/img/structure/B13433394.png)
